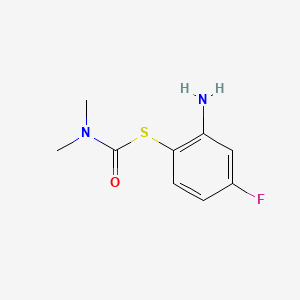

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate

Beschreibung

Eigenschaften

IUPAC Name |

S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2OS/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTMQXKVRVHNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate typically involves the reaction of 2-amino-4-fluoroaniline with dimethylcarbamothioyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Nucleophiles such as amines, alcohols, or thiols, with solvents like dimethylformamide or dichloromethane.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate exhibit significant anticancer properties. For instance, compounds derived from this structure have shown potent inhibitory activity against various cancer cell lines, including human myelodysplastic syndrome cells. Specific derivatives have been observed to induce apoptosis and cell cycle arrest, making them potential candidates for cancer therapies .

Cholinesterase Inhibition

Another prominent application is in the development of cholinesterase inhibitors. A study demonstrated that certain thio-carbamate derivatives, including those based on this compound, effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest potential therapeutic uses in treating neurodegenerative diseases like Alzheimer's disease .

Synthesis of Novel Compounds

Fluorescent Dyes

this compound serves as a versatile building block for synthesizing fluorescent dyes. Its amino and thio groups facilitate the formation of various derivatives that can be used in biological imaging and diagnostics. The ability to create functionalized benzoxazole and benzoxazine derivatives from this compound enhances its utility in organic synthesis .

Drug Discovery

The compound is also integral in drug discovery processes, particularly in designing new pharmacological agents. Its structural features allow for modifications that can lead to improved efficacy and selectivity against specific biological targets. For example, the synthesis of new benzamide derivatives from this compound has shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression .

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using this compound derivatives on SKM-1 cell lines. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, with IC50 values demonstrating strong anticancer activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 17b | 12.5 | Induces apoptosis |

| 18c | 15.7 | Cell cycle arrest |

Case Study 2: Cholinesterase Inhibition

A comparative study evaluated the effectiveness of various thio-carbamate derivatives, including those based on this compound, against AChE.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 1b | 38.98 | 219.8 |

| 3b | 89.74 | 50.8 |

These results indicate that while some derivatives showed high potency against AChE, others provided a favorable selectivity index, suggesting potential for therapeutic use with reduced side effects .

Wirkmechanismus

The mechanism of action of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting the overall biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

S-(2-Bromo-5-chloro-4-cyanophenyl) Dimethylcarbamothioate

- Molecular Formula : C₁₀H₈BrClN₂OS

- Molecular Weight : 336.61 g/mol

- Substituents: Bromo (-Br), chloro (-Cl), and cyano (-CN) groups on the phenyl ring.

- Key Data : Synthesized in 99% yield via sublimation and characterized by ¹H NMR (δ 7.92, 7.84 ppm for aromatic protons; δ 3.13, 3.06 ppm for dimethyl groups) .

- Comparison: The electron-withdrawing cyano and halogen substituents enhance electrophilicity, making this compound a reactive intermediate.

S-(4-Cyano-3-fluorophenyl) Dimethylcarbamothioate

- Molecular Formula : C₉H₉FN₂OS

- Molecular Weight : 212.24 g/mol

- Substituents: Cyano (-CN) and fluoro (-F) groups.

- Key Data : Obtained in 56% yield after column chromatography; ¹H NMR signals at δ 7.64–7.56 ppm (aromatic) and δ 3.10 ppm (dimethyl groups) .

- Comparison: The absence of an amino group reduces nucleophilic reactivity compared to the target compound. This derivative serves as a precursor to 2-fluoro-4-mercaptobenzonitrile, highlighting the role of sulfur in thiol liberation reactions .

Fenothiocarb (S-(4-Phenoxybutyl) Dimethylcarbamothioate)

- Molecular Formula: C₁₃H₁₉NO₂S

- Molecular Weight : 261.36 g/mol

- Substituents: 4-phenoxybutyl chain.

- Application : Used as a pesticide, leveraging its lipophilic side chain for environmental persistence .

- Comparison: The phenoxybutyl group enhances hydrophobicity, contrasting with the polar amino-fluorophenyl moiety of the target compound. This structural divergence underscores the agrochemical focus on stability versus medicinal chemistry’s emphasis on target binding.

Prosulfocarb (S-(Phenylmethyl)Dipropylcarbamothioate)

- Molecular Formula: C₁₄H₂₁NOS

- Molecular Weight : 251.39 g/mol

- Substituents : Phenylmethyl and dipropyl groups.

- Application : Herbicide with broad-spectrum activity .

- Comparison : The bulky dipropylcarbamothioate group reduces water solubility, favoring soil adsorption. The target compound’s smaller dimethyl group and aromatic amine likely enhance bioavailability for biochemical applications.

Biologische Aktivität

S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is a compound of interest in medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and its unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

- IUPAC Name : S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate

- Molecular Formula : C9H11FN2OS

- Molecular Weight : 216.26 g/mol

- InChI Key : ACTMQXKVRVHNGI-UHFFFAOYSA-N

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, leading to reversible or irreversible inhibition. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as a cholinesterase inhibitor, affecting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory activity is measured by IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

- Protein-Ligand Interactions : It can serve as a ligand for various proteins, providing insights into biochemical pathways and enzyme mechanisms.

Biological Activity Data

Table 1 summarizes the inhibitory effects of this compound on cholinesterases compared to other compounds.

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| This compound | 89.74 | Not reported |

| Rivastigmine | 501 | 19.95 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | Not reported |

Case Studies

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other substituted dimethylcarbamothioates:

| Compound | Fluorine Substitution | AChE Inhibition IC50 (µM) |

|---|---|---|

| This compound | Yes | 89.74 |

| S-(2-Amino-4-chlorophenyl) dimethylcarbamothioate | No | 38.98 |

| S-(2-Amino-4-bromophenyl) dimethylcarbamothioate | No | Not reported |

The presence of fluorine enhances the electronic properties and potentially increases the binding affinity for target enzymes compared to its chloro and bromo analogs.

Q & A

Basic Research Questions

Q. How can the absolute configuration of S-(2-amino-4-fluorophenyl) dimethylcarbamothioate be determined experimentally?

- Methodological Answer : X-ray single-crystal diffraction is the gold standard for determining absolute configurations. For carbamothioate derivatives, single crystals can be grown via solvent evaporation methods. For example, chidamide (a structurally related fluorophenyl carboxamide) was crystallized and analyzed using SHELX software to resolve its configuration . Key steps include:

- Optimizing crystallization conditions (solvent polarity, temperature).

- Collecting high-resolution diffraction data (e.g., using synchrotron radiation).

- Refining structural parameters with programs like SHELXL, which are robust for small-molecule crystallography .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : Carbamothioates are typically synthesized via nucleophilic substitution. For analogs like S-(4-cyanophenyl) dimethylcarbamothioate, dimethylthiocarbamoyl chloride reacts with phenolic intermediates in the presence of a base (e.g., 1,4-diazabicyclo[2.2.2]octane) in DMF . Steps include:

- Protecting the amine group on the fluorophenyl precursor to avoid side reactions.

- Monitoring reaction progress via TLC or NMR to ensure complete substitution.

- Purifying the product using column chromatography (e.g., ethyl acetate/cyclohexane gradients) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in HDAC inhibition studies?

- Methodological Answer : Contradictions may arise from isoform selectivity (e.g., HDAC3 vs. HDAC1/2). To address this:

- Use isoform-specific assays (e.g., fluorogenic substrates or immunoprecipitation-based activity tests).

- Compare results with selective inhibitors like HDACi966 (HDAC3-selective) or compound 233 (HDAC1-selective) to contextualize observed effects .

- Validate findings in cell-based models (e.g., gene expression assays for FXN reactivation in neuronal cells) .

Q. What computational strategies optimize the binding affinity of this compound to HDAC3?

- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are critical. For example:

- Perform docking studies using Schrödinger Suite to model interactions between the fluorophenyl group and HDAC3’s hydrophobic pocket.

- Run MD simulations (≥100 ns) to assess stability of the ligand-enzyme complex.

- Validate predictions with mutagenesis studies targeting key residues (e.g., Tyr298 in HDAC3) .

Q. How can metabolic stability challenges for fluorophenyl carbamothioates be addressed during preclinical development?

- Methodological Answer : Fluorine substitution at the para position of the phenyl ring enhances metabolic stability by blocking oxidative degradation. For example:

- Compare half-life (t₁/₂) of fluorinated vs. non-fluorinated analogs in liver microsomal assays.

- Use LC-MS to identify major metabolites and modify susceptible sites (e.g., methyl groups on the carbamothioate) .

Q. What analytical techniques differentiate this compound from structurally similar pesticide carbamothioates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are essential.

- HRMS (ESI⁺) provides exact mass (<3 ppm error) to distinguish between analogs (e.g., m/z 257.0824 for the target compound vs. 279.0981 for prosulfocarb).

- ¹⁹F NMR identifies fluorine environments (e.g., δ -110 ppm for para-fluorine in aromatic systems) .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often stem from pharmacokinetic variability. Mitigation strategies include:

- Measuring plasma protein binding (e.g., equilibrium dialysis) to assess free drug availability.

- Conducting bioavailability studies (e.g., IV vs. oral administration in rodent models).

- Correlating in vitro IC₅₀ values with in vivo exposure metrics (AUC, Cmax) .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.